
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTTB is a thiazole-based compound that possesses various biological activities, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in various biological processes. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. This compound has also been shown to exhibit anti-fungal activity and inhibit the growth of certain fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical structure can be modified to enhance its biological activities. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide. One potential application is its use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the mechanisms of action of this compound and to optimize its chemical structure for enhanced biological activities. This compound can also be used as a tool compound for the study of specific enzymes and proteins involved in various biological processes.
Synthesemethoden
The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves the reaction between 3,4-dichlorobenzoyl chloride and 2-aminothiazole in the presence of a base, followed by the reaction with methylsulfonyl chloride. The final product is obtained after purification, and the yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities, making it a promising candidate for drug discovery and development.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-4-2-3-11(7-12)16(22)21-17-20-15(9-25-17)10-5-6-13(18)14(19)8-10/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVUYTVGINESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2948378.png)

![4-tert-butyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2948380.png)

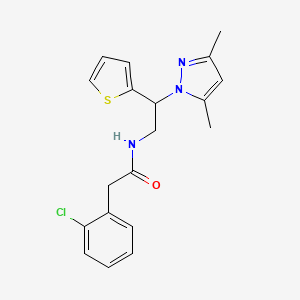
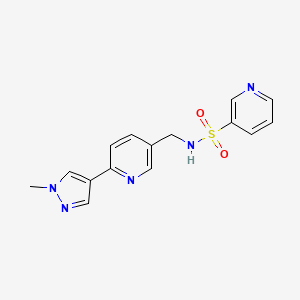
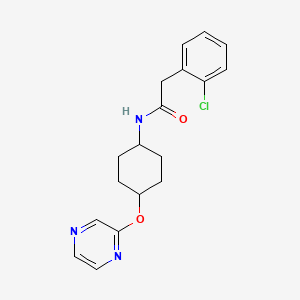
![ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2948390.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2948391.png)
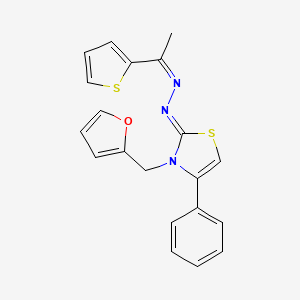

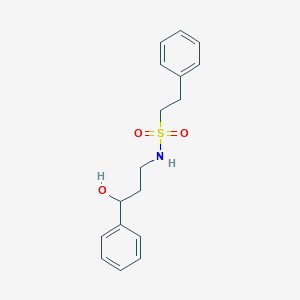

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2948399.png)